
Ethyl 2-amino-3-(4-aminophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-l-phenylalanine ethyl ester is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an amino group at the para position of the phenyl ring and an ethyl ester group attached to the carboxyl group of the phenylalanine backbone. It is a white to faint beige solid and is used in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-l-phenylalanine ethyl ester typically involves the esterification of 4-amino-l-phenylalanine. One common method is to react 4-amino-l-phenylalanine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of 4-amino-l-phenylalanine ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-l-phenylalanine ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro-phenylalanine ethyl ester.
Reduction: 4-amino-l-phenylalanine alcohol.
Substitution: Various acylated or sulfonylated derivatives.
Applications De Recherche Scientifique
4-amino-l-phenylalanine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a substrate in enzyme assays and studies involving amino acid metabolism.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-amino-l-phenylalanine ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. This compound can inhibit or activate specific enzymes, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-phenylalanine ethyl ester: Similar structure but lacks the amino group at the para position.
4-nitro-l-phenylalanine ethyl ester: Contains a nitro group instead of an amino group.
L-phenylalanine methyl ester: Similar ester group but with a methyl instead of an ethyl group
Uniqueness
4-amino-l-phenylalanine ethyl ester is unique due to the presence of both the amino group and the ethyl ester group. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12-13H2,1H3 |
Clé InChI |
RAXLHWJKWFXAAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)



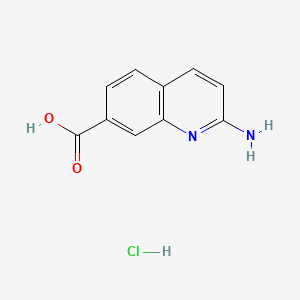


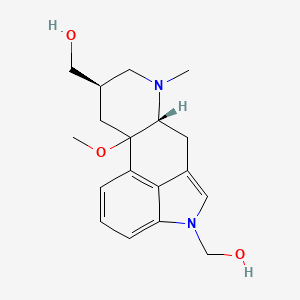
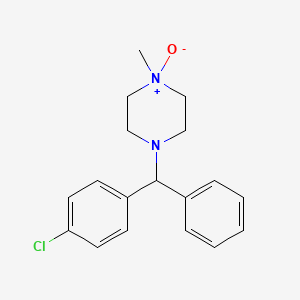
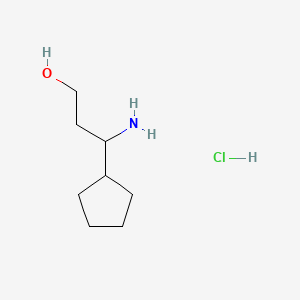
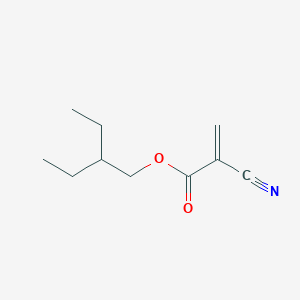
![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)

![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)
